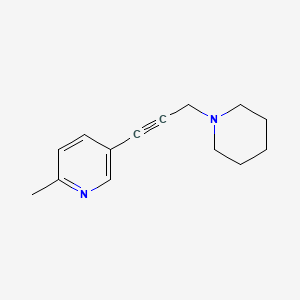
2-Picoline, 5-(3-piperidino-1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline, 5-(3-piperidino-1-propynyl)- is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline, 5-(3-piperidino-1-propynyl)- typically involves the reaction of 2-picoline with a piperidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-picoline is reacted with 3-piperidino-1-propyne in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Picoline, 5-(3-piperidino-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Picoline, 5-(3-piperidino-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Picoline, 5-(3-piperidino-1-propynyl)- involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Picoline, 5-(3-piperidino-1-propynyl)-: Unique due to the presence of both pyridine and piperidine moieties.
2-Methyl-5-(3-piperidin-1-ylprop-1-ynyl)pyridine: Similar structure but different substitution pattern.
Piperidine derivatives: A broad class of compounds with varying biological activities.
Uniqueness
2-Picoline, 5-(3-piperidino-1-propynyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
73771-10-5 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-methyl-5-(3-piperidin-1-ylprop-1-ynyl)pyridine |
InChI |
InChI=1S/C14H18N2/c1-13-7-8-14(12-15-13)6-5-11-16-9-3-2-4-10-16/h7-8,12H,2-4,9-11H2,1H3 |
Clave InChI |
DQTWVOSUHAMERO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C#CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



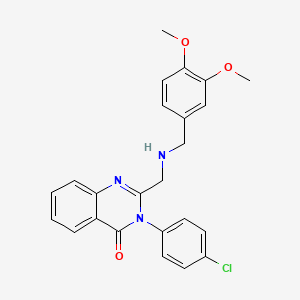
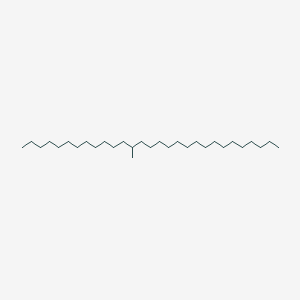
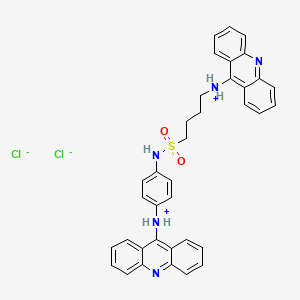
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
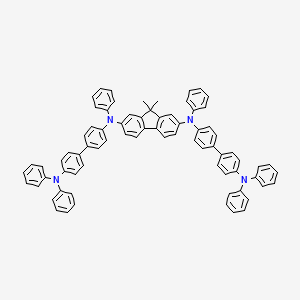
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
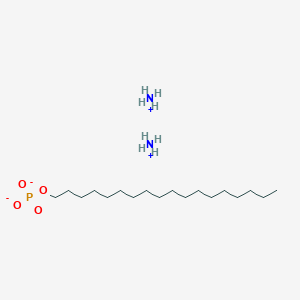
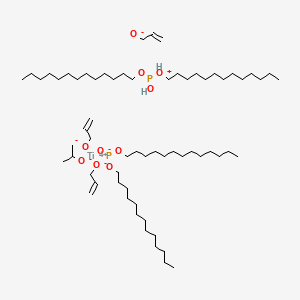


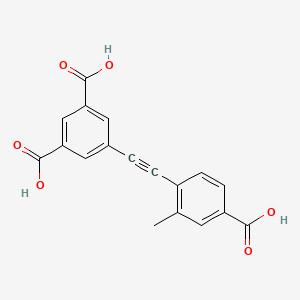
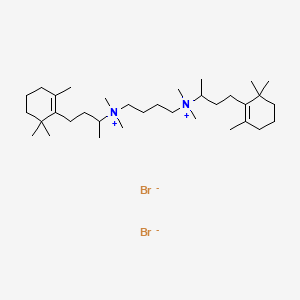
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
